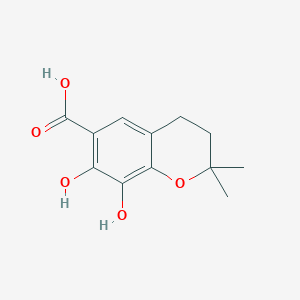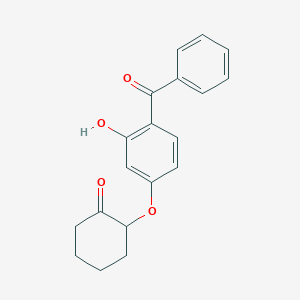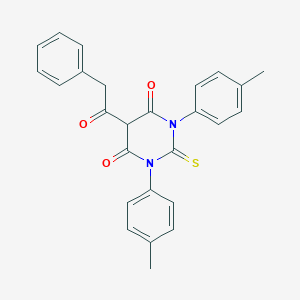
N'-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(benzenesulfonyl)-N’-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a benzenesulfonyl group and a trifluoroethanimidamide moiety, suggests potential for various chemical and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)-N’-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide typically involves the reaction of benzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base, followed by the introduction of the trifluoroethanimidamide group. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or acetonitrile.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch or continuous flow reactors: To ensure consistent product quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(benzenesulfonyl)-N’-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or palladium on carbon.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation products: Sulfone derivatives.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential antimicrobial or enzyme inhibitor.
Medicine: Potential use in drug development for its antimicrobial properties.
Industry: As a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-(benzenesulfonyl)-N’-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide would depend on its specific application. For example:
Antimicrobial activity: It may inhibit bacterial enzymes by mimicking the structure of natural substrates.
Enzyme inhibition: It may bind to the active site of enzymes, preventing substrate binding and subsequent reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(benzenesulfonyl)-N’-(4-methoxyphenyl)-2,2,2-trifluoroethanimidamide
- N-(benzenesulfonyl)-N’-(4-chlorophenyl)-2,2,2-trifluoroethanimidamide
Uniqueness
N-(benzenesulfonyl)-N’-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C16H15F3N2O3S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N//'-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C16H15F3N2O3S/c1-2-24-13-10-8-12(9-11-13)20-15(16(17,18)19)21-25(22,23)14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,20,21) |
Clave InChI |
CBPKJGJDILVQPA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
SMILES isomérico |
CCOC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-5-phenyl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B283953.png)




![11-methyl-3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283962.png)
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![3-(4-methoxyphenyl)-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283965.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)

![1,3-bis(4-chlorophenyl)-2-sulfanylidene-6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)
![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)
